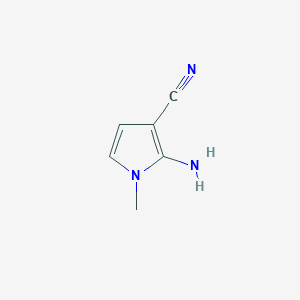

2-Amino-1-methyl-1H-pyrrole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-methylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-9-3-2-5(4-7)6(9)8/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMCKSSZZRASBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609394 | |

| Record name | 2-Amino-1-methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753478-48-7 | |

| Record name | 2-Amino-1-methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 2 Amino 1 Methyl 1h Pyrrole 3 Carbonitrile

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly valued for their efficiency, as they combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. ebrary.netnih.gov This approach allows for a rapid build-up of molecular complexity and is particularly well-suited for generating libraries of substituted pyrroles for drug discovery. nih.gov

Malononitrile (B47326) is a key and versatile precursor in the synthesis of 2-aminopyrrole-3-carbonitriles due to the reactivity of its active methylene (B1212753) group. chemcess.com A common and effective strategy involves the condensation of an α-amino carbonyl compound or its equivalent with malononitrile.

A facile and widely adopted procedure for synthesizing 1-substituted 2-amino-3-cyanopyrroles involves the condensation of N-substituted aminoacetaldehyde dimethyl acetals with malononitrile. acs.org For instance, the reaction of (benzylamino)acetaldehyde dimethyl acetal (B89532) with malononitrile in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate yields 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile. acs.org This method is adaptable for the synthesis of the N-methyl analog.

Another powerful multi-component approach involves the reaction of nitroepoxides, primary amines, and malononitrile. rsc.org In this one-pot reaction, a solution containing the nitroepoxide, an amine (such as methylamine (B109427) for the target compound), malononitrile, and a base like potassium carbonate in a solvent like methanol (B129727) is heated to produce the corresponding N-substituted 2-amino-4-alkyl/aryl-5-aryl-1H-pyrrole-3-carbonitrile in good yields. rsc.org The reaction proceeds via a ring-opening of the nitroepoxide followed by cyclization. rsc.org

The dimerization of malononitrile itself can lead to 2-aminopropene-1,1,3-tricarbonitrile, a reactive intermediate widely used in various cyclization reactions to form polyfunctional pyrrole (B145914) derivatives. researchgate.net

Table 1: Examples of Multi-Component Synthesis of 2-Aminopyrrole-3-carbonitrile Derivatives This table is interactive. Click on the headers to sort the data.

| Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-phenyl-2-nitro-1-propene, Aniline (B41778), Malononitrile | 2-amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile | 88% | rsc.org |

| 1-(4-chlorophenyl)-2-nitro-1-propene, Aniline, Malononitrile | 2-amino-1-(4-chlorophenyl)-4-methyl-5-phenyl-1H-pyrrole-3-carbonitrile | 73% | rsc.org |

| 1-phenyl-2-nitro-1-butene, Aniline, Malononitrile | 2-amino-4-ethyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile | 85% | rsc.org |

| (Benzylamino)acetaldehyde dimethyl acetal, Malononitrile | 2-amino-1-(phenylmethyl)-1H-pyrrole-3-carbonitrile | - | acs.org |

One-pot syntheses are procedurally simple, reduce waste, and save time and resources by avoiding the isolation of intermediates. Several one-pot methods have been successfully applied to the synthesis of the 2-aminopyrrole-3-carbonitrile scaffold.

A notable three-component, one-pot synthesis involves the reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. nih.govmdpi.com This method allows for the selective formation of N-substituted 2,3,5-functionalized 3-cyanopyrroles. For example, reacting D-(+)-fructose, benzoylacetonitrile, and aniline in the presence of acetic acid yields 1-phenyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile. mdpi.com This strategy highlights the potential to use readily available starting materials to construct complex pyrrole derivatives.

Another efficient one-pot, three-component reaction for synthesizing polysubstituted 2-aminopyrroles utilizes N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides. organic-chemistry.org The proposed mechanism involves the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then adds to the imine, followed by cyclization and a nih.govsci-hub.se-hydride shift to furnish the aminopyrrole. organic-chemistry.org

Furthermore, a simple one-pot synthesis of pyrrole derivatives can be achieved by reacting primary amines, 1,3-dicarbonyl compounds, and activated carbonyl compounds like ninhydrin (B49086) under solvent-free conditions. sci-hub.se

Catalytic Synthesis Approaches

Catalysis offers a powerful means to accelerate reactions, improve selectivity, and enable transformations under milder conditions. Both metal-based and organic catalysts have been effectively employed in the synthesis of 2-aminopyrrole-3-carbonitriles.

Transition metal catalysts are frequently used in the synthesis of pyrrole derivatives. acs.org For example, silver(I) catalysts have been used in the 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides to generate pyrrolo[3,4-c]pyrrole-1,3-diones, which are precursors to polysubstituted pyrroles. chemistryviews.org

A direct synthesis of 1,3,4-triarylpyrroles has been achieved through an I2-catalyzed cyclization of α-amino carbonyl compounds and aldehydes, often with a Lewis acid co-catalyst like ZnCl2. organic-chemistry.org This reaction proceeds smoothly in good yields and tolerates a variety of functional groups. While not directly producing the target molecule, this methodology demonstrates the utility of iodine catalysis in pyrrole ring formation, a strategy that could be adapted for 2-amino-3-cyanopyrrole synthesis.

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a key tool in modern synthesis, aligning with the principles of green chemistry. nih.govmdpi.com Amino acids and their derivatives are common organocatalysts, often acting as bifunctional catalysts. researchgate.net

In the context of pyrrole synthesis, organocatalysts have been used effectively. For instance, the reaction of glycine (B1666218) with malononitrile to produce 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile can be catalyzed by a few drops of piperidine. psu.eduijabbr.com This reaction highlights a simple, base-catalyzed approach to forming the aminopyrrole-carbonitrile structure.

More complex organocatalytic systems have also been developed. A study investigating the green synthesis of chromene derivatives utilized pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst for a one-pot multicomponent reaction involving malononitrile. nih.gov The catalyst's dual acid-base character was shown to effectively drive the reaction. nih.gov Such bifunctional catalysts are promising for the synthesis of 2-amino-1-methyl-1H-pyrrole-3-carbonitrile, potentially activating both the amine and carbonyl components in a condensation reaction.

Table 2: Catalytic Approaches to Pyrrole Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Organocatalyst | Piperidine | Glycine, Malononitrile | 2-Amino-4-hydroxy-1H-pyrrole-3-carbonitrile | psu.eduijabbr.com |

| Metal Catalyst | I2 / ZnCl2 | α-Amino carbonyl compounds, Aldehydes | 1,3,4-Triarylpyrroles | organic-chemistry.org |

| Metal Catalyst | Ag(I) | Aldehydes, N-alkyl maleimide | Pyrrolo[3,4-c]pyrrole-1,3-diones | chemistryviews.org |

| Organocatalyst | Pyridine-2-carboxylic acid | Aldehydes, Malononitrile, Dimedone | 2-Amino-4H-chromene-3-carbonitrile | nih.gov |

Solvent-Free and Green Chemistry Protocols

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. semanticscholar.org This includes using safer solvents, reducing waste, and employing energy-efficient methods.

Solvent-free reaction conditions represent a significant step towards greener synthesis. A one-pot synthesis of pyrrole derivatives has been described that proceeds by heating a mixture of primary amines, 1,3-dicarbonyls, and an activated carbonyl compound at 70°C without any solvent. sci-hub.se This method offers advantages such as mild conditions, the absence of a catalyst, and procedural simplicity. sci-hub.se

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and improve yields. The synthesis of 2-amino-4-hydroxy-1H-pyrrole-3-carbonitrile from glycine and malononitrile was efficiently conducted under microwave irradiation (360 W) for just 8 minutes, yielding the product in 62% yield. psu.edu This demonstrates a significant improvement over conventional heating methods.

The choice of solvent is also a key aspect of green chemistry. unibo.it Recent efforts in synthesizing heterocyclic compounds focus on using environmentally benign solvents like water or ethanol. A green protocol for synthesizing chromene-carbonitrile derivatives was developed using a water-ethanol mixture as the solvent, which facilitated high yields, short reaction times, and easy product isolation. nih.gov Such solvent systems are highly desirable for the synthesis of this compound.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of 2-aminopyrrole-3-carbonitriles can be achieved through various strategies, most commonly multicomponent reactions or domino cyclization processes. The final yield and purity of this compound are highly dependent on the meticulous optimization of several reaction parameters, including temperature, solvent, catalyst, and reaction duration.

Research into related N-substituted 2-aminopyrroles demonstrates that even slight modifications to reaction conditions can dramatically alter the outcome. For instance, in a domino synthesis of N-protected 2-aminopyrroles, the choice of solvent and temperature was critical for selectivity. acs.org Heating the reactants in refluxing toluene (B28343) for an extended period led to a mixture of products, whereas switching to a higher boiling solvent like xylenes (B1142099) resulted in a single product in excellent yield. acs.org This highlights the importance of solvent screening and temperature control to direct the reaction toward the desired N-methylated product and minimize side reactions.

A common approach to synthesizing related N-substituted 2-amino-3-cyanopyrroles involves a multi-component reaction of starting materials like nitroepoxides, an amine (such as methylamine for the target compound), malononitrile, and a base in a suitable solvent. rsc.org The selection of the base and solvent is crucial. While a weak base like potassium carbonate (K₂CO₃) in a polar protic solvent like methanol can be effective, optimization may involve screening other bases (e.g., organic amines like triethylamine (B128534) or stronger inorganic bases) and solvents (e.g., ethanol, acetonitrile, or aprotic solvents like THF or DMF). rsc.orgmdpi.com

The effect of temperature and reaction time is often intertwined. In some multicomponent preparations of similar pyrroles, attempts to increase the reaction rate and yield by raising the temperature or extending the reaction time proved counterproductive, leading to the decomposition of the desired product. mdpi.com Conversely, the application of microwave irradiation has been shown to be a powerful optimization tool in related Thorpe-Ziegler cyclizations for synthesizing aminonitriles. researchgate.net Microwave heating can drastically reduce reaction times from hours to minutes and simultaneously increase yields by minimizing thermal degradation of the product. researchgate.net

The following tables, based on findings for analogous pyrrole syntheses, illustrate how reaction parameters can be optimized for yield and selectivity.

Table 1: Effect of Solvent and Temperature on Product Selectivity This table is a conceptual representation based on data for a domino synthesis of related N-Boc-aminopyrroles. acs.org

| Entry | Solvent | Temperature | Time (h) | Product A Yield | Product B Yield | Desired Product C Yield |

|---|---|---|---|---|---|---|

| 1 | Toluene | 110°C (Reflux) | 24 | 17% | 37% | 31% |

| 2 | Toluene | 110°C (Reflux) | 72 | 4% | 26% | 50% |

| 3 | Xylenes | 140°C (Reflux) | 24 | 0% | 0% | 82% |

Table 2: Optimization of a Thorpe-Ziegler Cyclization via Microwave Irradiation This table is a conceptual representation based on data for a related pyrazole (B372694) synthesis. researchgate.net

| Entry | Method | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Thermal Heating | DMF | 100°C | 5 h | 33% |

| 2 | Microwave (90W) | DMF | 120°C | 10 min | 53% |

Catalyst choice is another critical factor. For three-component reactions leading to similar pyrrole structures, a screening of both acidic and basic catalysts is often necessary. While some reactions proceed with a basic catalyst like K₂CO₃, others require a mild acidic catalyst, such as acetic acid (AcOH), to achieve optimal results. rsc.orgmdpi.com The ideal catalyst promotes the desired reaction pathway while suppressing the formation of impurities.

Considerations for Scalable Synthesis and Industrial Applicability

Translating a laboratory synthesis of this compound to an industrial scale introduces a new set of challenges that prioritize safety, cost-effectiveness, efficiency, and environmental impact.

Process Type: Batch vs. Continuous Flow

While laboratory syntheses are typically performed in batches, industrial production may benefit from a continuous flow process. A patent for the synthesis of a related compound, 2-aminopyrrole-3-carboxylic acid ethyl ester, highlights the advantages of continuous manufacturing. google.com This approach allows for:

Enhanced Safety: Small volumes are reacting at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous intermediates.

Improved Control: Continuous reactors enable precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to better consistency and higher yields. google.com

Higher Throughput: Once optimized, a continuous process can operate for extended periods, potentially exceeding the output of a similarly sized batch reactor. google.com

Large-Scale Batch Synthesis

If a batch process is chosen, direct scaling of a lab procedure is often not feasible. Issues such as inefficient heat transfer in large vessels can lead to localized overheating and product degradation. mdpi.com The order and rate of reagent addition become critical. For example, in the large-scale synthesis of other pyrrole-2-carboxylates, controlling the addition rate of reagents and post-reaction workup steps, such as the addition of aqueous potassium carbonate, is crucial to prevent excessive frothing and ensure a high yield. orgsyn.org A successful gram-scale synthesis of a related N-substituted 3-cyanopyrrole has been demonstrated, indicating the feasibility of producing these scaffolds in significant quantities via a batch process, provided the conditions are carefully controlled. mdpi.com

Atom Economy and Waste Reduction

Modern industrial synthesis places a strong emphasis on "green chemistry" principles. Multicomponent reactions are particularly advantageous in this regard as they often exhibit high atom economy, meaning most of the atoms from the starting materials are incorporated into the final product, with water being the only byproduct. mdpi.comresearchgate.net This minimizes waste and reduces the cost associated with both raw materials and waste disposal. The choice of solvents and reagents also plays a role. Utilizing recyclable catalysts and environmentally benign solvents is a key consideration for industrial applicability.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Amino-1-methyl-1H-pyrrole-3-carbonitrile in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of its conformation and the mechanisms of its formation can be developed. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide initial structural information. pdx.educompoundchem.com In a typical ¹H NMR spectrum of a related pyrrole (B145914) derivative, specific resonances can be assigned to the various protons within the molecule. For instance, the protons of the pyrrole ring, the methyl group on the nitrogen, and the amino group will appear at distinct chemical shifts, influenced by their local electronic environments. organicchemistrydata.org Similarly, ¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. organicchemistrydata.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to substituent effects, solvent, and temperature. ucl.ac.uk

For more complex structural assignments and conformational analysis, two-dimensional (2D) NMR techniques are employed. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), helping to piece together the carbon skeleton. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for conformational analysis, as it detects through-space interactions between protons that are close in proximity, regardless of their bonding connectivity. youtube.com This can provide information about the preferred rotational state (conformation) around single bonds.

Mechanistic studies of the formation of substituted pyrroles can also be effectively monitored using in-situ NMR spectroscopy. researchgate.net By acquiring spectra at various time points during a reaction, the consumption of starting materials and the appearance of intermediates and products can be quantified, providing kinetic data and insights into the reaction pathway. nih.govresearchgate.net For example, the formation of the pyrrole ring could be tracked by observing the disappearance of signals corresponding to the precursors and the emergence of the characteristic pyrrole proton and carbon signals. rsc.org Isotope labeling studies, where specific atoms are replaced with their NMR-active isotopes (e.g., ¹³C or ¹⁵N), can further refine mechanistic assignments. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrroles

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrole Ring H | 6.0 - 8.0 | 100 - 140 |

| N-CH₃ | 3.5 - 4.0 | 30 - 40 |

| C-CH₃ | 2.0 - 2.5 | 10 - 20 |

| -NH₂ | 4.0 - 6.0 (broad) | - |

| -C≡N | - | 115 - 125 |

| C2-Amino | - | 145 - 155 |

| C3-Cyano | - | 90 - 100 |

Note: These are approximate ranges and can vary based on substitution patterns and solvent.

Mass Spectrometry (MS) for Product Elucidation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise molecular weight information and fragmentation patterns that aid in structural elucidation. researchgate.net It is also a powerful tool for monitoring the progress of reactions in real-time.

In its most fundamental application, MS determines the mass-to-charge ratio (m/z) of the ionized molecule. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental composition of the parent ion, which is crucial for confirming the molecular formula of the synthesized compound. rsc.org

Electron ionization (EI) is a common ionization technique that can lead to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be interpreted to deduce the structure of the original molecule. For this compound, characteristic fragments might include the loss of the cyano group, the methyl group, or cleavage of the pyrrole ring itself. Softer ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are often preferred for observing the intact molecular ion with minimal fragmentation, which is especially useful for confirming the molecular weight of the final product. rsc.org

Mass spectrometry is also highly effective for reaction monitoring. By coupling a mass spectrometer to a reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time. This provides valuable kinetic data and can help to identify transient intermediates that may not be observable by other techniques, thus offering a more complete picture of the reaction mechanism.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 135.0818 |

| [M+Na]⁺ | 157.0637 |

| [M+K]⁺ | 173.0377 |

M represents the neutral molecule C₇H₈N₄. The calculated m/z values are based on the most abundant isotopes of each element.

Vibrational Spectroscopy (IR and Raman) for Bond Analysis and Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding and functional groups present in this compound. researchgate.net These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) spectroscopy is particularly adept at identifying polar functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the C≡N stretch of the nitrile group, C-H stretches of the methyl group and the pyrrole ring, and various C-C and C-N stretching and bending vibrations within the heterocyclic ring. The position, intensity, and shape of these bands provide a wealth of structural information.

Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to IR spectroscopy. It is often more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C bonds within the pyrrole ring and the C-C single bonds might be more prominent in the Raman spectrum. The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule.

Both techniques can be used for more than just qualitative identification. Changes in the vibrational frequencies can indicate changes in bond strength, which can be influenced by electronic effects of substituents or intermolecular interactions such as hydrogen bonding. For example, the frequency of the N-H stretch can shift depending on the extent of hydrogen bonding involving the amino group.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 |

| Alkyl C-H (N-CH₃) | C-H Stretch | 2975 - 2860 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Pyrrole Ring | C=C and C-N Stretches | 1650 - 1400 |

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

While NMR, MS, and vibrational spectroscopy provide invaluable data on connectivity and functional groups, X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. researchgate.net This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry of this compound, provided that suitable single crystals can be grown.

The resulting crystal structure would reveal the planarity of the pyrrole ring and the spatial arrangement of its substituents. It would also provide crucial information about intermolecular interactions in the solid state, such as hydrogen bonding between the amino group of one molecule and the nitrile nitrogen or the pyrrole ring nitrogen of a neighboring molecule. These interactions are fundamental to understanding the crystal packing and the physical properties of the compound, such as its melting point and solubility.

The detailed structural parameters obtained from X-ray crystallography can also be used to validate and refine computational models of the molecule, leading to a more profound understanding of its electronic structure and reactivity.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| β (°) | 98.5 |

| Volume (ų) | 778.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

This data is hypothetical and would need to be determined experimentally.

Computational Chemistry and Theoretical Characterization of 2 Amino 1 Methyl 1h Pyrrole 3 Carbonitrile and Its Derivatives

Quantum Mechanical Studies of Electronic Structure and Properties

Quantum mechanical calculations offer a detailed view of the electronic behavior of molecules. For 2-Amino-1-methyl-1H-pyrrole-3-carbonitrile, these studies are crucial for elucidating its fundamental chemical nature.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity youtube.comlibretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation researchgate.net.

For this compound, the HOMO is expected to be delocalized over the electron-rich pyrrole (B145914) ring and the amino group, reflecting its potential as an electron donor. Conversely, the LUMO is likely concentrated around the electron-withdrawing carbonitrile group and the pyrrole ring. The distribution of these orbitals dictates the molecule's interaction with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value (eV) | Description |

| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 4.60 | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | 5.80 | The energy required to remove an electron. |

| Electron Affinity (A) | 1.20 | The energy released when an electron is added. |

The analysis of frontier orbitals is fundamental in predicting how the molecule will behave in various chemical reactions, including cycloadditions and electrophilic or nucleophilic substitutions libretexts.org.

Charge Distribution and Reactivity Site Prediction

The distribution of electron density within a molecule is key to identifying its reactive sites. Methods like Mulliken population analysis provide a way to estimate the partial atomic charges on each atom, although it's known to be sensitive to the choice of basis set researchgate.net. These charge distributions help in predicting where electrophilic or nucleophilic attacks are most likely to occur.

For this compound, the nitrogen atoms of the amino group and the pyrrole ring are expected to carry negative partial charges, making them potential sites for electrophilic attack. The carbon atom of the nitrile group and the hydrogen atoms of the amino group are likely to have positive partial charges, indicating their susceptibility to nucleophilic attack. The electrostatic potential (ESP) map is another powerful tool that visually represents the charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor) researchgate.net.

Table 2: Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N (pyrrole) | -0.45 |

| C2 (amino-substituted) | +0.20 |

| N (amino) | -0.55 |

| C3 (cyano-substituted) | +0.15 |

| C (nitrile) | +0.10 |

| N (nitrile) | -0.30 |

| C (methyl) | -0.15 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a wide range of molecular systems. DFT calculations are employed to determine optimized geometries, thermochemical properties, and spectroscopic signatures of molecules like this compound.

Geometry Optimization and Thermochemical Parameters

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), allows for the determination of the most stable three-dimensional structure of a molecule researchgate.netscience.gov. This process minimizes the energy of the molecule with respect to its atomic coordinates, yielding important parameters such as bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, thermochemical parameters like the enthalpy of formation, entropy, and Gibbs free energy can be calculated. These parameters are essential for understanding the stability and thermodynamics of the molecule and its reactions researchgate.net.

Table 3: Illustrative Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.37 | C5-N1-C2 | 109.5 |

| C2-C3 | 1.40 | N1-C2-C3 | 108.0 |

| C2-N(amino) | 1.36 | C2-C3-C4 | 107.5 |

| C3-C(nitrile) | 1.43 | C3-C(nitrile)-N | 179.0 |

| N1-C(methyl) | 1.47 | H-N-H (amino) | 115.0 |

Prediction of Spectroscopic Signatures

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are common applications.

The vibrational frequencies from a DFT calculation correspond to the peaks in an IR spectrum. These calculated frequencies are often scaled to better match experimental results researchgate.net. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical ¹H and ¹³C NMR spectra that can aid in the assignment of experimental signals bohrium.com.

Table 4: Illustrative Predicted Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Description |

| 1 | 3450 | N-H stretch (amino) |

| 2 | 2230 | C≡N stretch (nitrile) |

| 3 | 1620 | C=C stretch (pyrrole) |

| 4 | 1550 | N-H bend (amino) |

| 5 | 1480 | C-H bend (methyl) |

Elucidation of Reaction Pathways and Transition States

For instance, DFT calculations can be used to model the cyclization reactions that form the pyrrole ring or the subsequent reactions of the amino and nitrile groups. By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be determined. Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state connects the reactants and products as expected.

Applications in Organic Synthesis and Advanced Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of an amino group adjacent to a nitrile group on the pyrrole (B145914) scaffold makes 2-Amino-1-methyl-1H-pyrrole-3-carbonitrile a valuable intermediate in organic synthesis. This arrangement is particularly well-suited for constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

The primary utility of this compound lies in its role as a precursor to the pyrrolo[2,3-d]pyrimidine core. This bicyclic heterocycle is a crucial component in a wide array of therapeutic agents, including kinase inhibitors used in oncology. The synthesis typically involves the condensation of the 2-aminopyrrole derivative with a reagent that provides the remaining atoms for the pyrimidine (B1678525) ring. For instance, reaction with formamide (B127407) or similar one-carbon synthons can lead to the formation of the fused pyrimidine ring.

The general class of 2-aminopyrroles is recognized for its utility as synthetic precursors for acyclic nucleoside analogues of the pyrrolo[2,3-d]pyrimidine ring system. organic-chemistry.org The N-methyl group on this compound ensures that reactions occur at the exocyclic amino group and prevents competing reactions at the pyrrole nitrogen, thus providing regiochemical control during synthesis. This is a significant advantage over N-unsubstituted pyrroles, where selectivity can be an issue. nih.gov The development of multicomponent reactions (MCRs) to produce highly substituted 2-aminopyrroles further underscores their importance as versatile intermediates in combinatorial chemistry and drug discovery. organic-chemistry.orgrsc.org

| Precursor Class | Reagent Example | Resulting Core Structure | Significance |

| 2-Amino-3-cyanopyrroles | Formamide, Guanidine | Pyrrolo[2,3-d]pyrimidine | Core of kinase inhibitors, antineoplastic agents nih.gov |

| 2-Aminopyrroles | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Substituted Pyrroles | Versatile building blocks organic-chemistry.org |

| 2-Amino-3-cyanopyrroles | Carbohydrates, Primary Amines | N-Substituted 2-Amino-3-cyanopyrroles | Access to complex chiral molecules researchgate.net |

Precursor for Novel Heterocyclic Scaffolds with Tunable Chemical Properties

The reactivity of the amino and nitrile functional groups in this compound allows for its use as a foundational scaffold for a diverse range of heterocyclic structures beyond pyrrolo[2,3-d]pyrimidines. The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or addition of organometallic reagents. The amino group can be acylated, alkylated, or diazotized, opening pathways to numerous other derivatives. acs.org

This dual functionality enables the synthesis of novel scaffolds with properties that can be fine-tuned by selecting appropriate reaction partners. For example, the reaction of 2-amino-3-cyanopyrroles with different reagents can yield a variety of fused systems. researchgate.net The development of new synthetic strategies, such as those involving the reaction of terminal alkynes and sulfonyl azides, continues to expand the library of accessible functionalized 2-amino-3-cyano pyrroles. rsc.org These methods provide access to polysubstituted pyrroles that are key starting materials for new chemical entities. researchgate.netnih.govresearchgate.net The inherent aromaticity and electronic nature of the pyrrole ring can be modulated by the substituents derived from the amino and nitrile groups, influencing the biological activity and material properties of the final compounds. wikipedia.org

Examples of Transformations and Resulting Scaffolds:

Cyclocondensation: Reaction with diketones can yield fused pyridopyrimidines.

Diazotization: The amino group can be converted to a diazonium salt, which can then be used in coupling reactions to introduce new functionalities.

Nitrile Hydrolysis: Conversion of the cyano group to a carboxamide or carboxylic acid provides a handle for peptide coupling and other modifications.

Potential in Dye Chemistry and Optoelectronic Materials

The electronic structure of this compound is characterized by a "push-pull" system. The amino group (-NH₂) acts as an electron-donating group (push), while the nitrile group (-C≡N) serves as a strong electron-withdrawing group (pull). This arrangement, coupled with the polarizable pyrrole ring, creates a molecule with a significant dipole moment and potential for interesting photophysical properties. Such push-pull chromophores are fundamental to the design of organic dyes and functional materials for optoelectronics.

Molecules with this architecture often exhibit properties like strong absorption in the visible spectrum, fluorescence, and non-linear optical (NLO) behavior. The general class of pyrrole-3-carbonitrile derivatives has been noted for its potential application as dyestuffs. ijabbr.com Research into aminocyanopyrrole esters has demonstrated their utility as fluorescent materials for biomedical imaging, indicating their potential for emitting light upon excitation. researchgate.net

The N-methyl group in this compound can enhance solubility in organic solvents and prevent hydrogen-bonding-related aggregation, which can be beneficial for solution-processable optoelectronic devices. By modifying the substituents on the pyrrole ring, it is possible to tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby controlling the color and emission properties of the resulting materials. This tunability is a key requirement for applications in organic light-emitting diodes (OLEDs), sensors, and dye-sensitized solar cells. researchgate.netarxiv.org

| Feature | Consequence | Potential Application |

| Push-Pull System (NH₂ → CN) | Intramolecular Charge Transfer (ICT) | Organic Dyes, NLO Materials |

| Pyrrole Ring | Aromatic π-System | Chromophore Core |

| Tunable Substituents | Modifiable HOMO/LUMO Levels | Optoelectronic Devices (OLEDs) |

| Known Fluorescence researchgate.net | Light Emission | Bioimaging, Sensors |

Exploration in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov The structure of this compound contains several features that suggest its potential for use in designing self-assembling systems.

Hydrogen Bonding: The amino group possesses two N-H bonds that can act as hydrogen bond donors. The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. This donor-acceptor capability could facilitate the formation of well-defined, ordered structures, such as tapes or sheets, in the solid state or in solution. mdpi.com While the N-methyl group precludes the pyrrole N-H from participating in hydrogen bonding, it simplifies the potential bonding patterns. mdpi.com

π-π Stacking: The aromatic pyrrole ring is electron-rich and capable of engaging in π-π stacking interactions with other aromatic systems. These interactions are a crucial driving force in the self-assembly of many planar molecules, leading to the formation of columnar or layered structures. rsc.org

Dipole-Dipole Interactions: As a push-pull molecule, it possesses a significant ground-state dipole moment. These dipoles can align in an antiparallel fashion, contributing to the stability and order of a supramolecular assembly.

While specific studies on the self-assembly of this compound are not widely reported, the principles of supramolecular chemistry suggest its promise. The design of complex, functional architectures based on the self-assembly of small molecules is a rapidly growing field. rsc.org The ability of this compound to form predictable, non-covalent interactions makes it an intriguing candidate for the bottom-up construction of novel materials with applications in sensing, catalysis, and molecular electronics.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of highly substituted pyrroles, including 2-Amino-1-methyl-1H-pyrrole-3-carbonitrile, often relies on multi-step procedures that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A primary future challenge lies in the development of more sustainable and atom-economical synthetic methods. Atom economy, a concept that emphasizes the maximization of atoms from reactants being incorporated into the final product, is a key driver for green chemistry. acs.org

Future research should focus on multicomponent reactions (MCRs), which offer a powerful strategy for constructing complex molecules like substituted pyrroles in a single step from three or more starting materials. organic-chemistry.orgrsc.org These reactions are inherently convergent and often lead to higher yields and reduced waste compared to traditional linear syntheses. organic-chemistry.org For instance, novel MCRs involving N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides have been shown to be effective for producing 2-aminopyrrole systems. organic-chemistry.org Another promising avenue is the exploration of domino reactions, such as those involving a propargylic 3,4-diaza-Cope rearrangement followed by cyclization, to access diverse 2-aminopyrroles. uib.no

The use of environmentally benign catalysts and solvent systems is another critical area for development. Research into deep eutectic solvents, which are biodegradable and low-cost, has shown promise for facilitating Paal-Knorr condensation reactions to produce pyrroles efficiently. nih.gov Similarly, the use of reusable solid catalysts, such as commercially available aluminas, can simplify purification and reduce the environmental impact of the synthesis. mdpi.com Looking further ahead, the application of organocatalysis within nanoconfined spaces, mimicking enzymatic pockets, could lead to highly selective and sustainable methods for forming substituted pyrroles. nih.govnih.gov

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | References |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | High convergence, reduced waste, operational simplicity. | organic-chemistry.org, rsc.org |

| Domino (Cascade) Reactions | A sequence of intramolecular reactions, where the subsequent reaction is triggered by the functionality formed in the previous step. | Increased molecular complexity from simple starting materials, high atom economy. | uib.no |

| Green Catalysis | Utilizing environmentally friendly catalysts, such as deep eutectic solvents or reusable solid acids. | Reduced environmental impact, catalyst reusability, milder reaction conditions. | nih.gov, mdpi.com |

| Nanoconfined Catalysis | Using self-assembled capsules to create a microenvironment that catalyzes the reaction. | High selectivity, prevention of side reactions, enzyme-like catalysis. | nih.gov, nih.gov |

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

The functional groups present in this compound—a nucleophilic amino group and an electrophilic cyano group on a π-excessive pyrrole (B145914) ring—offer a rich platform for exploring novel chemical transformations. While the reactivity of similar scaffolds like 2-amino-3-cyanopyridines is known to be extensive, leading to a variety of fused heterocyclic systems, the full potential of this specific pyrrole derivative remains largely untapped. researchgate.netijpsr.com

A significant area for future investigation is the development of novel cyclization reactions that utilize the amino and cyano functionalities to construct fused-ring systems, such as pyrrolo[2,3-d]pyrimidines, which are important pharmacophores. researchgate.net Research could focus on intramolecular reactions triggered by various reagents to yield diverse and complex heterocyclic structures.

Furthermore, the pyrrole ring itself presents opportunities for unexplored reactivity. The development of C-H activation methodologies for substituted pyrroles could enable the direct functionalization of the pyrrole core without the need for pre-installed activating groups, representing a highly atom-economical approach to novel derivatives. acs.org The inherent electronic properties of the pyrrole ring also suggest its potential as a monomer in polymerization reactions, leading to novel conductive polymers or functional materials. researchgate.net Exploring the coordination chemistry of the amino and cyano groups with various metal centers could also lead to new catalysts or functional metal-organic frameworks (MOFs). researchgate.net

| Potential Reaction Type | Description | Expected Outcome | References |

| Intramolecular Cyclization | Reactions involving the amino and cyano groups to form a new ring. | Synthesis of fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines. | researchgate.net |

| C-H Activation | Direct functionalization of the C-H bonds on the pyrrole ring. | Access to novel, site-selectively functionalized pyrrole derivatives. | acs.org |

| Polymerization | Using the pyrrole derivative as a monomeric unit. | Creation of functional polymers with tailored electronic or material properties. | researchgate.net |

| Coordination Chemistry | Reaction with metal salts to form coordination complexes. | Development of new catalysts or metal-organic frameworks. | researchgate.net |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to guide future research on this compound, enabling the prediction of its properties and reactivity, thereby accelerating the discovery process. Current computational studies on pyrrole derivatives often focus on calculating thermodynamic properties, such as enthalpy of formation, and kinetic stability to assess their potential as, for example, high-energy-density materials. researchgate.nettandfonline.com Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to model the interaction of pyrrole derivatives with biological targets. nih.govnih.gov

The next frontier in computational modeling for this compound involves the development of more sophisticated and predictive models. Advanced quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict the regioselectivity of electrophilic or nucleophilic attacks, and calculate spectroscopic properties to aid in structural characterization. Such studies can provide a deeper understanding of the factors controlling the reactivity of the amino and cyano groups in concert with the pyrrole ring.

A significant challenge is the development of predictive models for synthetic outcomes. This includes forecasting the efficiency of different catalysts, the influence of solvent effects, and the likelihood of competing reaction pathways. By simulating reaction dynamics and transition states, computational models could guide the design of optimal conditions for known transformations and even suggest entirely new reactions. These predictive capabilities would minimize the need for extensive experimental screening, making the research process more efficient and sustainable.

| Computational Method | Application for this compound | Future Research Goal | References |

| Density Functional Theory (DFT) | Calculation of electronic structure, thermodynamic stability, and bond dissociation energies. | Elucidation of complex reaction mechanisms and prediction of spectroscopic data. | researchgate.net, tandfonline.com |

| QSAR and Molecular Docking | Modeling interactions with biological targets to predict activity. | Design of derivatives with specific binding affinities for materials science applications. | nih.gov, nih.gov, researchgate.net |

| Reaction Dynamics Simulations | Simulating the time-evolution of a chemical reaction. | Predicting reaction outcomes, catalyst performance, and identifying potential side products. | N/A |

| Machine Learning Models | Training algorithms on existing reaction data to predict the success of new reactions. | Development of AI-driven platforms for automated synthesis planning. | N/A |

Integration into Novel Functional Materials and Advanced Chemical Systems

The unique combination of functional groups in this compound makes it a highly promising building block for a new generation of functional materials and advanced chemical systems. Pyrrole-based structures are known to be key components in conducting polymers, dyes, and other materials with interesting optical and electronic properties. researchgate.net

A major avenue for future research is the incorporation of this compound as a monomer or a key structural motif in the synthesis of novel polymers. The presence of the amino and cyano groups could allow for post-polymerization modification, enabling the fine-tuning of the material's properties. For example, polymers containing this unit could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The ability of the amino and cyano groups to participate in hydrogen bonding and coordination with metal ions also suggests its potential use in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). researchgate.net Such materials could be designed to have specific porosities and chemical environments, making them suitable for applications in gas storage, separation, or catalysis. Furthermore, the development of advanced chemical systems, such as chemical sensors, could leverage the sensitivity of the pyrrole ring's electronic structure to its local environment. advancedchemsys.com

| Material/System Type | Role of this compound | Potential Application | References |

| Conducting Polymers | Monomeric building block. | Organic electronics, sensors, anti-corrosion coatings. | researchgate.net |

| Functional Dyes | Chromophoric core. | Solar cells, chemical sensors, imaging agents. | researchgate.net |

| Metal-Organic Frameworks (MOFs) | Organic linker with coordination sites. | Gas storage, catalysis, chemical separation. | researchgate.net |

| Supramolecular Assemblies | Building block with hydrogen bonding capabilities. | Smart materials, drug delivery systems. | N/A |

Q & A

Q. Why might corrosion inhibition efficiency vary between similar derivatives?

- Answer : Substituent electronic effects (e.g., electron-withdrawing fluoro groups) alter adsorption strength on metal surfaces. Perform Langmuir isotherm analysis to compare adsorption free energy (). Use molecular dynamics simulations to model inhibitor-metal interactions at atomic resolution .

Q. Methodological Notes

- Crystallography : Always deposit SC-XRD data in the Cambridge Structural Database (CSD) for peer validation .

- Spectroscopy : Assign NMR peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Electrochemistry : Calibrate reference electrodes (e.g., Ag/AgCl) before corrosion studies to ensure measurement accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.